2-Bromo-3-tert-butoxy-5-cyclopropoxypyridine
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Overview
Description
2-Bromo-3-tert-butoxy-5-cyclopropoxypyridine is an organic compound with the molecular formula C12H16BrNO2. It is a pyridine derivative that features a bromine atom, a tert-butoxy group, and a cyclopropoxy group attached to the pyridine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-tert-butoxy-5-cyclopropoxypyridine typically involves the bromination of a suitable pyridine precursor followed by the introduction of tert-butoxy and cyclopropoxy groups. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The tert-butoxy group can be introduced via a nucleophilic substitution reaction using tert-butyl alcohol and a suitable base. The cyclopropoxy group can be added through a similar substitution reaction using cyclopropyl alcohol.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and substitution reactions using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-tert-butoxy-5-cyclopropoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation Reactions: Products include pyridine N-oxides and other oxidized derivatives.
Reduction Reactions: Products include piperidine derivatives.
Scientific Research Applications
2-Bromo-3-tert-butoxy-5-cyclopropoxypyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-3-tert-butoxy-5-cyclopropoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the functional groups on the pyridine ring play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-tert-butoxy-5-cyclopropoxypyridine: C12H16BrNO2
3-Bromo-2-tert-butoxy-5-cyclopropoxypyridine: C12H16BrNO2
2-Bromo-5-tert-butoxypyridine: C9H12BrNO
Uniqueness
This compound is unique due to the presence of both tert-butoxy and cyclopropoxy groups on the pyridine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H16BrNO2 |
---|---|
Molecular Weight |
286.16 g/mol |
IUPAC Name |
2-bromo-5-cyclopropyloxy-3-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C12H16BrNO2/c1-12(2,3)16-10-6-9(7-14-11(10)13)15-8-4-5-8/h6-8H,4-5H2,1-3H3 |
InChI Key |
DOFPJJCNDXMFQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(N=CC(=C1)OC2CC2)Br |
Origin of Product |
United States |
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